
6-Bromo-5-chloro-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then subjected to cyclization to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-chloro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting halogens.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-2-carbinol.
Substitution: Various substituted indoles depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-5-chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoindole: Another indole derivative with similar synthetic routes and applications.
5-Chloroindole: Shares the chloro substituent and has similar chemical properties.
Indole-3-carbaldehyde: Similar structure but lacks the halogen substituents.
Uniqueness
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
6-bromo-5-chloro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-9-5(2-8(7)11)1-6(4-13)12-9/h1-4,12H |
Clave InChI |
KEHKHHBCOXDGIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=CC(=C1Cl)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)

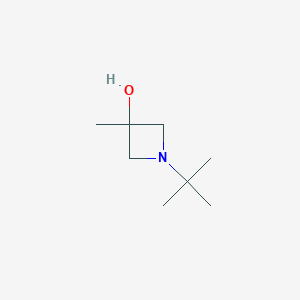
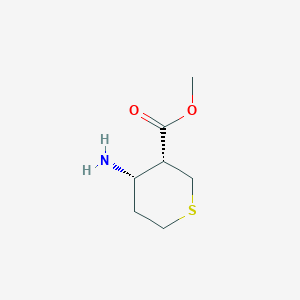

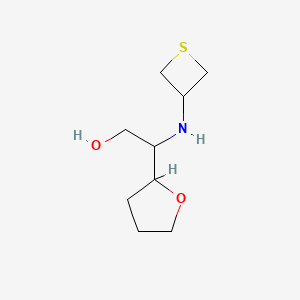
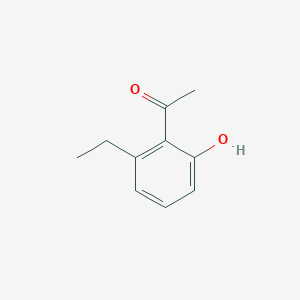
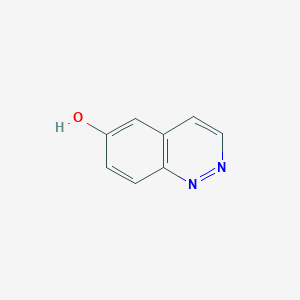
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)


![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
